molecular formula C20H32O3 B14763695 ent-3-Oxokaurane-16,17-diol

ent-3-Oxokaurane-16,17-diol

Cat. No.: B14763695
M. Wt: 320.5 g/mol
InChI Key: MPDUJZZNNBJFAB-NJQZYEBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Botanical Sources and Distribution

Primary Isolation from Euphorbia Species

The compound ent-3-Oxokaurane-16,17-diol has been primarily isolated from plants belonging to the genus Euphorbia. Notably, the roots of Euphorbia ebracteolata and Euphorbia fischeriana are significant sources of this diterpenoid. medchemexpress.commdpi.commedchemexpress.com Research has consistently identified the presence of this compound in these species, often alongside other structurally related kaurane (B74193) diterpenoids. medchemexpress.commdpi.commedchemexpress.commdpi.comnih.gov For instance, a study on the chemical constituents of Euphorbia fischeriana identified ent-kaurane-3-oxo-16α,17-diol through mass spectrometry analysis. mdpi.com Another investigation into Euphorbia stracheyi also reported the isolation of ent-16S,17-dihydroxy-kaurane-3-one, a synonym for this compound. researchgate.net

Table 1: Primary Euphorbia Sources of this compound

SpeciesPlant Part
Euphorbia ebracteolataRoots
Euphorbia fischerianaRoots
Euphorbia kansuensisNot Specified
Euphorbia stracheyiWhole Plant

Presence in Other Angiosperm Families

While most prominently found in the Euphorbiaceae family, kaurane-type diterpenoids, including those structurally similar to this compound, have been identified in other angiosperm families. For example, various kaurane diterpenes have been isolated from species within the Asteraceae (e.g., Mikania laevigata, Mikania glomerata) and Annonaceae (e.g., Xylopia aethiopica) families. redalyc.orgcabidigitallibrary.org The presence of a kaurane skeleton is a common feature among these compounds, suggesting a broader distribution of this class of diterpenoids in the plant kingdom. mdpi.com

Extraction and Purification Protocols for Diterpenoids

The isolation of this compound and other diterpenoids from plant material involves a multi-step process that typically begins with solvent-based extraction followed by chromatographic separation.

Solvent-Based Extraction Techniques

The initial step in isolating diterpenoids from plant sources is extraction using organic solvents. The choice of solvent is crucial and depends on the polarity of the target compounds. nih.gov For lipophilic diterpenoids, non-polar solvents like petroleum ether and hexane (B92381) are often employed. kpfu.rufrontiersin.org However, for more polar diterpenoids, solvents with higher polarity such as methanol, ethanol (B145695), or ethyl acetate are more effective. nih.govgoogle.com A common approach involves sequential extraction with solvents of increasing polarity to fractionate the plant extract. gcm.edu.pk For instance, the dried and crushed roots of Euphorbia fischeriana have been extracted with 95% ethanol, followed by partitioning with petroleum ether, ethyl acetate, and n-butanol. mdpi.com Another method involves using a hexane:ethyl acetate mixture, with the ratio adjusted based on the polarity of the desired terpene. nih.gov

Table 2: Solvents Used in Diterpenoid Extraction

SolventPolarityTypical Application
HexaneNon-polarExtraction of non-polar terpenes frontiersin.org
Petroleum EtherNon-polarExtraction of lipophilic compounds kpfu.ru
Dichloromethane (B109758)Polar aproticFractionation of extracts redalyc.org
Ethyl AcetatePolar aproticExtraction and fractionation of moderately polar compounds redalyc.orgnih.gov
AcetonePolar aproticUsed in solvent systems for optimal extraction frontiersin.org
MethanolPolar proticExtraction of polar terpenoids nih.govgoogle.com
EthanolPolar proticBroad-spectrum extraction mdpi.com

Chromatographic Separation Methods

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques to isolate and purify the desired diterpenoids.

Silica (B1680970) Gel Column Chromatography is a widely used method for the initial separation of compounds from the crude extract. redalyc.orgmdpi.com The extract is loaded onto a column packed with silica gel, and different compounds are eluted using a solvent system of gradually increasing polarity. This technique separates compounds based on their differential adsorption to the silica gel and solubility in the mobile phase. redalyc.org

Further purification is often achieved using techniques such as High-Performance Liquid Chromatography (HPLC) . redalyc.orgresearchgate.netnih.gov Reversed-phase HPLC, often with a C18 column, is particularly effective for separating kaurane diterpenes. researchgate.netnih.gov Isocratic or gradient elution with solvent systems like acetonitrile/water or methanol/water is commonly used to achieve high-resolution separation. researchgate.netnih.gov Preparative HPLC can then be used to isolate pure compounds in larger quantities. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(1S,4S,9S,10R,13S,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one

InChI

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14+,15-,18+,19-,20+/m0/s1

InChI Key

MPDUJZZNNBJFAB-NJQZYEBPSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@](C4)(CO)O)(C)C

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Assignment

Spectroscopic Techniques for Structure Determination

Spectroscopic methods form the cornerstone of structural analysis in organic chemistry, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive structural information. For ent-3-Oxokaurane-16,17-diol, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for its complete structural assignment. mdpi.comresearchgate.net

¹H NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment, while ¹³C NMR provides information on the carbon skeleton. nih.gov For instance, the ¹H NMR spectrum of a related kaurane (B74193) diterpenoid showed characteristic signals for two exomethylene protons, two oxymethine protons, and several methylene (B1212753), methine, and methyl groups. nih.gov

Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms. nsf.gov

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, including the connections of quaternary carbons. researchgate.net

The chemical shifts observed in the ¹H and ¹³C NMR spectra are compared with data from known kaurane diterpenoids to aid in the structural assignment. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Kaurane-type Diterpenoids

Position δC (ppm) δH (ppm) (J in Hz)
1 33.5 1.39, 1.88
2 19.0 -
3 215.0 -
4 47.5 -
5 55.0 1.34 (overlapped)
6 21.0 -
7 41.0 -
8 44.0 -
9 55.0 -
10 39.0 -
11 18.0 -
12 33.0 -
13 49.0 2.59 (overlapped)
14 38.0 -
15 57.9 -
16 78.3 -
17 - 4.73 (s), 4.77 (s)
18 27.0 -
19 21.0 -
20 15.0 -

Note: This table provides representative data for the kaurane skeleton and may not correspond exactly to this compound. The data is based on similar structures found in the literature. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. herbchemical.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govmdpi.com For this compound, with a molecular formula of C₂₀H₃₂O₃, the expected exact mass is 320.2351. echemi.com

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through the analysis of fragmentation patterns. nih.govscilit.com The fragmentation pathways of kaurane diterpenoids can be characteristic of their structural subtypes. nih.gov For instance, in ESI-MS/MS, the loss of water (H₂O) and carbon monoxide (CO) are common fragmentation patterns for diterpenoids containing hydroxyl and carbonyl groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups (typically a broad band around 3400 cm⁻¹) and the ketone (C=O) group (a sharp band around 1700-1725 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. Since this compound lacks a chromophore that absorbs significantly in the UV-Vis range, its spectrum is not expected to be particularly informative for structural elucidation, other than to confirm the absence of conjugation.

Single-Crystal X-ray Diffraction for Absolute Configuration Elucidation

While spectroscopic methods are powerful for determining the connectivity of atoms, single-crystal X-ray diffraction is the definitive method for establishing the absolute configuration of a chiral molecule in the solid state. researchgate.netnih.gov This technique involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms. nih.gov

For enantiopure compounds like this compound, the use of anomalous scattering, particularly with copper (Cu) Kα radiation, allows for the determination of the absolute stereochemistry. researchgate.netresearchgate.net The Flack parameter, derived from the X-ray data, is a critical value for confirming the correct enantiomer; a value close to zero indicates the correct absolute structure has been determined. researchgate.net The absolute configuration of many kaurane diterpenoids has been unambiguously confirmed using this technique. mdpi.comresearchgate.net

Stereochemical Analysis and Assignment at C-16 and C-17

The stereochemistry at the C-16 and C-17 positions, which bear the diol functionality, is a crucial aspect of the structure of this compound. The relative and absolute configuration of these stereocenters can be investigated using a combination of NMR spectroscopy and chemical reasoning. medchemexpress.combiosynth.com

In NMR spectroscopy, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are particularly useful for determining the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity. For example, the observation of a NOE between a proton on C-16 and a nearby proton with a known stereochemistry can help to define the orientation of the hydroxyl group at C-16.

The stereochemistry of diols can also be influenced by the synthetic or biosynthetic pathways leading to their formation. For instance, the stereoselective reduction of a ketone or the dihydroxylation of an alkene can lead to specific stereoisomers.

Chemical Synthesis and Analog Derivatization Strategies

Foundational Routes to the ent-Kaurane Skeleton

The construction of the tetracyclic ent-kaurane framework is a critical first step in the synthesis of ent-3-Oxokaurane-16,17-diol. researchgate.net This skeleton consists of a perhydrophenanthrene unit (rings A, B, and C) fused to a cyclopentane (B165970) D-ring. nih.gov Over the years, synthetic chemists have developed various strategies to assemble this complex architecture.

One notable approach involves a polyene cyclization, designed to mimic the biosynthetic pathway of these molecules. nih.gov This strategy can be engineered to directly install oxidation at specific positions, such as the axial C19 methyl group. nih.gov Other powerful methods include intramolecular Diels-Alder reactions to form key ring systems and cascade reactions that can rapidly build molecular complexity. researchgate.netacs.org For instance, an unprecedented oxidative dearomatization-induced [5+2] cycloaddition/pinacol-type 1,2-acyl migration cascade has been effectively used to generate the highly oxygenated bicyclo[3.2.1]octane framework characteristic of many ent-kaurene (B36324) diterpenoids. acs.org

The choice of synthetic route often depends on the desired substitution pattern of the final molecule. These foundational strategies provide access to the core ent-kaurane structure, which can then be further elaborated to yield specific derivatives.

Semi-Synthetic Approaches to this compound

With the ent-kaurane skeleton in hand, often from a readily available natural product, chemists can employ semi-synthetic methods to introduce the specific functionalities of this compound. This involves a series of carefully controlled chemical transformations.

A key step in the synthesis of this compound is the introduction of the diol functionality at positions C-16 and C-17. This is typically achieved through the hydroxylation of an ent-kaurene precursor, which possesses a double bond between C-16 and C-17. frontiersin.org

In nature, enzymes such as diterpene synthases can directly produce hydroxylated kauranes. For example, the enzyme PtTPS20 from poplar converts ent-copalyl diphosphate (B83284) into 16α-hydroxy-ent-kaurane. nih.gov In the laboratory, this transformation is often accomplished using reagents like osmium tetroxide or potassium permanganate, which can stereoselectively add two hydroxyl groups across the double bond. The specific stereochemistry of the resulting diol is a critical aspect of the synthesis.

The synthesis of this compound also requires the selective oxidation of the hydroxyl group at the C-3 position to a ketone. This transformation must be performed without affecting other sensitive functional groups within the molecule, such as the newly introduced diol. nih.gov

A variety of selective oxidizing agents can be employed for this purpose. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used to convert secondary alcohols to ketones under mild conditions. nih.gov The choice of reagent is crucial to ensure high yields and avoid unwanted side reactions. For instance, the oxidation of ent-15α-angeloyloxykaur-16-en-3β-ol with Jones reagent or PCC has been successfully demonstrated to yield the corresponding 3-keto derivative. nih.gov

Achieving the correct stereochemistry at the C-16 and C-17 positions is a significant challenge in the synthesis of this compound. The stereochemical outcome of the dihydroxylation of the C-16/C-17 double bond is influenced by several factors, including the directing effects of nearby functional groups and the choice of reagents.

In some cases, the desired stereoisomer can be obtained directly through a stereoselective reaction. In other instances, a mixture of stereoisomers may be formed, requiring separation or further chemical manipulation to obtain the correct configuration. The absolute stereochemistry of the final product is often confirmed through spectroscopic methods, such as nuclear magnetic resonance (NMR) and by comparison to known compounds. nih.gov

Derivatization and Structural Modification Studies

The synthesis of derivatives of this compound is an active area of research, aimed at exploring the structure-activity relationships of this class of compounds. These studies involve the targeted modification of the ketone and diol functionalities.

The functional groups at C-3, C-16, and C-17 provide convenient handles for further chemical modifications. The C-3 ketone can be reduced to a hydroxyl group, potentially with stereocontrol to yield either the α or β alcohol. The diol at C-16 and C-17 can be protected, for example, as an acetonide, to allow for selective reactions at other positions in the molecule.

Furthermore, the hydroxyl groups can be esterified or etherified to produce a variety of analogs. For example, the synthesis of glycoside derivatives of ent-kaurane diterpenes has been achieved through esterification of hydroxyl groups with protected sugar donors. researchgate.netnih.gov These modifications can significantly alter the biological properties of the parent compound.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 135683-73-7 biosynth.comechemi.com
Molecular Formula C₂₀H₃₂O₃ biosynth.comechemi.com
Molecular Weight 320.473 g/mol echemi.com
Boiling Point 460.0 ± 40.0 °C at 760 mmHg echemi.com
Flash Point 246.1 ± 23.8 °C echemi.com
Density 1.2 ± 0.1 g/cm³ echemi.com
Refractive Index 1.559 echemi.com

Glycosylation Studies at Hydroxyl Positions

The introduction of sugar moieties to the ent-kaurane scaffold can significantly influence the biological properties of the parent molecule. While specific glycosylation studies on this compound are not extensively documented in the reviewed literature, the glycosylation of related ent-kaurane diterpenoids provides a foundational understanding of potential synthetic strategies. The presence of both a tertiary hydroxyl group at C-16 and a primary hydroxyl group at C-17 in this compound presents an interesting challenge for regioselective glycosylation.

Research into the glycosylation of other ent-kaurane derivatives, such as those derived from kaurenoic acid, has demonstrated the feasibility of attaching sugar units to the kaurane (B74193) skeleton. mdpi.com These studies often employ chemical methods, such as the Koenigs-Knorr reaction, to form the glycosidic bond. mdpi.comwikipedia.org This classical method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.org

The differential reactivity of the primary C-17 hydroxyl and the tertiary C-16 hydroxyl group would likely be a key factor in any glycosylation strategy. Generally, primary alcohols are more reactive than tertiary alcohols, suggesting that glycosylation would preferentially occur at the C-17 position under kinetically controlled conditions. Achieving glycosylation at the more sterically hindered C-16 position would likely require more forcing reaction conditions or the use of protecting group strategies to block the C-17 hydroxyl.

A study on the synthesis of trypanocidal ent-kaurane glycosides from kaurenoic acid derivatives provides a relevant example of glycosylation at a hydroxyl group on the D-ring of the kaurane skeleton. mdpi.com In this work, alcohols derived from kaurenoic acid were glycosylated using acetobromoglucose under Koenigs-Knorr conditions. This approach could potentially be adapted for the glycosylation of this compound.

Below is a table summarizing a representative glycosylation reaction on a related ent-kaurane alcohol, which could serve as a model for future studies on this compound.

Table 1: Example of Koenigs-Knorr Glycosylation of an ent-Kaurane Alcohol

Starting MaterialGlycosyl DonorPromoter/CatalystReaction ConditionsProductReference
Alcohol derived from Kaurenoic AcidAcetobromoglucoseSilver CarbonateToluene, rt to 80 °CCorresponding Glucoside mdpi.com

Enzymatic glycosylation represents another potential avenue for the derivatization of this compound. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. This approach can offer high regio- and stereoselectivity, often under milder reaction conditions than chemical methods. However, the identification of a suitable glycosyltransferase with activity towards the specific hydroxyl groups of this compound would be a prerequisite for the successful implementation of this strategy.

Future research in this area would need to focus on the selective glycosylation of the C-16 and C-17 hydroxyl groups of this compound to explore the structure-activity relationships of the resulting glycosides. The synthesis of both the 16-O-glycoside and the 17-O-glycoside, as well as the 16,17-di-O-glycoside, would be of significant interest for evaluating their biological profiles.

Biosynthesis and Biotransformation Pathways

Endogenous Plant Biosynthetic Pathways

The journey to ent-3-Oxokaurane-16,17-diol begins with fundamental building blocks and involves a series of intricate enzymatic reactions.

All diterpenoids, including the kaurane (B74193) family, trace their origins to the C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). nih.govwikipedia.orgnih.gov GGPP itself is synthesized from smaller five-carbon units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.combeilstein-journals.org GGPP serves as the universal substrate for a class of enzymes known as diterpene synthases, which initiate the complex cyclization cascades that lead to the vast diversity of diterpenoid skeletons. nih.govoup.com

The first committed step in the biosynthesis of ent-kaurane diterpenoids is the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP). nih.govfrontiersin.org This crucial reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS). frontiersin.orgwikipedia.org This enzyme belongs to the class II terpene cyclases and facilitates a protonation-initiated cyclization of the linear GGPP molecule. oup.com In many plants, including rice and coffee, multiple forms of CPS exist, with some dedicated to the biosynthesis of gibberellin plant hormones and others involved in the production of specialized diterpenoids for defense. oup.comoup.comacs.org The formation of ent-CPP represents a key branch point, directing carbon flow towards the synthesis of a wide array of kaurane-related compounds. oup.com

Following the formation of the initial kaurane skeleton, a variety of oxidative enzymes, particularly cytochrome P450 monooxygenases (CYPs), introduce hydroxyl groups at specific positions. oup.com This process, known as regioselective hydroxylation, is critical for the functional diversification of diterpenoids. rsc.orgresearchgate.net CYPs are a large superfamily of heme-containing enzymes that catalyze the insertion of an oxygen atom from molecular oxygen into a C-H bond. nih.govnih.gov The specific CYP enzymes involved determine which carbon atoms of the kaurane core are hydroxylated, leading to a vast array of structurally distinct molecules, including diols and triols. nih.gov This targeted oxygenation is a key step in the biosynthesis of compounds like this compound.

The biosynthesis of the more than 1,200 known ent-kaurane diterpenoids is a testament to the evolutionary diversification of plant metabolism. researchgate.net The general pathway proceeds from GGPP to ent-CPP, which is then converted to ent-kaurene (B36324) by ent-kaurene synthase. frontiersin.orgnih.gov From ent-kaurene, a series of oxidative and rearrangement reactions, often catalyzed by CYPs, generate the final diverse structures. frontiersin.orgnih.gov The formation of this compound likely involves the oxidation of the C-3 position to a ketone and the dihydroxylation of the C-16 and C-17 positions of an ent-kaurane precursor.

Table 1: Key Enzymes in the Biosynthesis of ent-Kaurane Diterpenoids

EnzymeSubstrateProductFunction
ent-Copalyl Diphosphate Synthase (CPS)Geranylgeranyl Pyrophosphate (GGPP)ent-Copalyl Diphosphate (ent-CPP)Initial cyclization of the linear precursor. frontiersin.orgwikipedia.org
ent-Kaurene Synthase (KS)ent-Copalyl Diphosphate (ent-CPP)ent-KaureneFormation of the tetracyclic kaurane skeleton. nih.gov
Cytochrome P450 Oxidases (CYPs)ent-Kaurane PrecursorsHydroxylated Kaurane DerivativesRegioselective hydroxylation and oxidation. oup.comnih.gov

Microbial Biotransformation of ent-Kaurane Precursors

Microorganisms, particularly fungi, offer a powerful tool for the structural modification of natural products, including ent-kaurane diterpenes.

Fungal biotransformation provides an effective method for introducing chemical modifications, primarily hydroxylations, into the kaurane skeleton, often at positions that are difficult to alter through traditional chemical synthesis. nih.govresearchgate.net This process can lead to the production of more polar and often more biologically active derivatives. researchgate.net Filamentous fungi have been shown to be particularly adept at carrying out stereoselective hydroxylations on various carbon atoms of the kaurane molecule, as well as other chemical modifications like ring rearrangements. nih.govresearchgate.netresearchgate.net This microbial approach represents a valuable strategy for generating novel kaurane derivatives for further scientific investigation. nih.govresearchgate.net

Enzyme Systems in Fungal Biotransformations (e.g., Monooxygenases, Oxygenases)

The biotransformation of ent-kaurane diterpenes by fungi is a powerful tool for generating structural diversity, primarily through the introduction of polar functional groups onto the relatively unactivated carbon skeleton. scispace.comnih.gov This process is largely mediated by sophisticated enzyme systems within the fungal cells, with oxidoreductases playing a central role. Among these, cytochrome P450 monooxygenases (CYP450s) are paramount. escholarship.org These enzymes are responsible for the majority of hydroxylation reactions observed in kaurane biotransformations, inserting a single oxygen atom from diatomic oxygen into the substrate. researchgate.net

Fungal CYP450 systems are complex, typically involving the monooxygenase enzyme itself and a partnering cytochrome P450 reductase, which transfers electrons from cofactors like NADPH to the CYP450. escholarship.org This enzymatic machinery enables the regio- and stereoselective hydroxylation of specific carbon atoms on the kaurane scaffold, a feat that is often difficult to achieve through conventional chemical methods. nih.govacs.org The versatility of fungal biotransformations is highlighted by the ability to hydroxylate nearly all carbon positions of the kaurane molecule. nih.gov

Besides monooxygenases, other oxygenases and oxidoreductases are also involved in modifying the kaurane core. These can include dehydrogenases, which catalyze the formation of carbonyl groups or double bonds, and enzymes capable of facilitating ring rearrangements or cleavages. nih.gov The specific enzymes expressed by a fungal strain, along with the structure of the ent-kaurane substrate, dictate the profile of the resulting metabolites.

Site-Specific Hydroxylations by Fungi (e.g., Gibberella fujikuroi, Rhizopus stolonifer, Aspergillus niger)

The regioselectivity of hydroxylation is a hallmark of fungal biotransformation and is highly dependent on the fungal species and the substrate's existing functional groups.

Gibberella fujikuroi , a fungus well-known for its role in producing gibberellin plant hormones from ent-kaurene precursors, is a particularly well-studied organism for kaurane biotransformation. nih.gov Its enzymatic machinery can introduce hydroxyl groups at various positions. For instance, studies on 3,15-oxygenated ent-kaurane derivatives have shown that the presence of a 3α-hydroxyl group can inhibit the common oxidation at the C-19 position. acs.org Conversely, a 15-oxo group on the kaurane skeleton directs hydroxylation to the C-11β and C-7α positions. scispace.comacs.org In the biotransformation of 3α-hydroxy-15-oxo-ent-(16S)-kaurane, G. fujikuroi was able to produce a 3α,11β,16α-trihydroxy-15-oxo-ent-(16S)-kaurane, demonstrating its capability to hydroxylate the C-16 position, which is a key feature of this compound. acs.org

Rhizopus stolonifer has also demonstrated its utility in modifying the kaurane skeleton. When fed with ent-kaur-16-en-19-oic acid, R. stolonifer produced metabolites hydroxylated at the C-7α and C-12β positions. nih.gov Notably, after a longer incubation period, it also yielded ent-16β,17-dihydroxy-kauran-19-oic acid, indicating its ability to form the 16,17-diol functionality present in the target compound. nih.gov In another study, the biotransformation of methyl ent-17-hydroxy-16β-kauran-19-oate by R. stolonifer resulted in hydroxylation at the C-7α and C-9α positions. nih.gov

Aspergillus niger is a versatile fungus used for the biotransformation of a wide array of terpenoids, including diterpenes. researchgate.netresearchgate.netnih.gov It is known to catalyze various reactions, including hydroxylations and oxidations. researchgate.net For example, A. niger can hydroxylate labdane (B1241275) diterpenoids at the C-3β and C-7α positions and can also oxidize a hydroxyl group to a ketone at C-3. researchgate.net While specific studies on the biotransformation of a direct precursor to this compound by A. niger are not detailed, its known capacity for C-3 oxidation and hydroxylation at various sites suggests its potential in such a synthetic pathway. researchgate.netnih.gov

The table below summarizes the site-specific hydroxylations of ent-kaurane derivatives by these fungi.

FungusSubstrateHydroxylation/Oxidation SitesResulting Product(s)
Gibberella fujikuroi3α-hydroxy-15-oxo-ent-(16S)-kauraneC-7α, C-11β, C-16α3α,7α-dihydroxy-15-oxo-ent-(16S)-kaurane, 3α,11β,16α-trihydroxy-15-oxo-ent-(16S)-kaurane, among others. acs.org
Rhizopus stoloniferent-kaur-16-en-19-oic acidC-7α, C-12β, C-16β, C-17ent-7α-hydroxy-kaur-16-en-19-oic acid, ent-16β,17-dihydroxy-kauran-19-oic acid. nih.gov
Rhizopus stolonifermethyl ent-17-hydroxy-16β-kauran-19-oateC-7α, C-9αmethyl ent-7α,17-dihydroxy-16β-kauran-19-oate, methyl ent-9α,17-dihydroxy-16β-kauran-19-oate. nih.gov
Aspergillus nigerLabdane DiterpenoidsC-3, C-73-oxo and 7α-hydroxy derivatives. researchgate.net

Epoxide Intermediates in Biotransformation Processes

Epoxide intermediates play a crucial role in the biosynthesis and biotransformation of many natural products. nih.gov These three-membered rings containing an oxygen atom are highly strained and reactive, making them susceptible to ring-opening reactions by nucleophiles. nih.gov In the context of kaurane biotransformation, epoxides can be formed from a double bond, typically through the action of an epoxidase or a monooxygenase. This epoxide can then be hydrolyzed by an epoxide hydrolase to yield a diol.

The formation of the 16,17-diol in this compound likely proceeds through an ent-kaur-16-ene precursor. The double bond between C-16 and C-17 can be oxidized by a fungal enzyme system to form a 16,17-epoxide intermediate. Subsequent enzymatic or spontaneous hydrolysis of this reactive epoxide would lead to the formation of the corresponding 16,17-diol.

For example, the biotransformation of 16α,17-epoxy-ent-kaurane-19-oic acid by the fungus Beauveria sulfurescens resulted in the formation of 7β,17-dihydroxy-ent-kaur-15-en-19-oic acid, indicating that the fungus can metabolize kaurane epoxides, in this case involving rearrangement and hydroxylation. nih.gov Furthermore, the incubation of 3α,15β-dihydroxy-ent-kaur-16-ene with Gibberella fujikuroi yielded, among other products, 3α,15β-dihydroxy-11β,16β-epoxy-ent-kaurane, directly demonstrating the ability of this fungus to form epoxide rings on the kaurane skeleton. acs.org

The general pathway for the formation of a diol from an alkene via an epoxide intermediate is a recognized route in microbial metabolism. nih.gov This process allows for the stereospecific introduction of two hydroxyl groups across a double bond.

Comparative Analysis of Chemical Synthesis and Biosynthetic Approaches

The production of complex natural products like this compound can be approached through total chemical synthesis or through biosynthetic/biotransformation methods. Each approach has distinct advantages and disadvantages.

Biosynthetic Approaches (Fungal Biotransformation): Biotransformation utilizes whole fungal cells or isolated enzymes to perform chemical modifications on a substrate. nih.gov This approach offers several key advantages:

High Selectivity: Fungal enzymes, particularly CYP450s, can catalyze reactions with high regio- and stereoselectivity, which is difficult to achieve chemically. nih.gov This minimizes the formation of unwanted byproducts and simplifies purification.

Mild Reaction Conditions: Biotransformations are typically carried out in aqueous media at or near ambient temperature and pressure, reducing energy consumption and avoiding the use of harsh chemicals. nih.gov

Functionalization of Unactivated Carbons: Fungi can introduce functional groups, such as hydroxyls, at positions that are chemically unreactive, providing access to novel derivatives. nih.gov

However, biotransformation also has limitations. The product yields can be variable and sometimes low, and the screening process to find a suitable microorganism and optimize fermentation conditions can be time-consuming. Furthermore, the substrate must be able to enter the microbial cell and interact with the relevant enzymes without being toxic to the organism.

The following table provides a comparative overview of the two approaches.

AspectChemical SynthesisBiosynthetic Approach (Biotransformation)
Selectivity Often low; requires complex strategies for regio- and stereocontrol.High regio- and stereoselectivity is common. nih.gov
Reaction Conditions Often requires harsh conditions (high temperatures, pressures, non-aqueous solvents).Mild conditions (aqueous media, ambient temperature/pressure). nih.gov
Number of Steps Typically involves multiple, lengthy steps. nih.govOften a single fermentation step.
Yield Overall yields can be very low.Can be variable, from low to high, depending on optimization.
Environmental Impact Can generate significant chemical waste.Generally considered a "greener" technology.
Flexibility High potential for creating a wide range of unnatural analogues.Limited to the enzymatic capabilities of the chosen microorganism.

Mechanistic Research on in Vitro Biological Activities

Investigations into Cellular Signaling Pathways

Research into the broader class of ent-kaurane diterpenoids, to which ent-3-Oxokaurane-16,17-diol belongs, suggests that these compounds can influence various cellular signaling pathways. biosynth.com As a bioactive molecule, this compound is recognized for its capacity to interact with diverse biological targets, thereby affecting cellular processes fundamental to cell life and death. biosynth.com

Modulation of Enzyme and Receptor Activity

The mode of action for this compound is understood to involve the modulation of enzyme and receptor activity. biosynth.com This interaction with key cellular components is a critical aspect of its biological function. However, specific enzymes or receptors that are directly modulated by this compound have not been detailed in the currently available scientific literature. Further research is required to elucidate the precise molecular targets of this compound.

Impact on Cellular Growth and Differentiation Processes

By influencing cellular signaling pathways, this compound has an impact on cellular processes such as growth and differentiation. biosynth.com The disruption of normal growth and differentiation is a hallmark of cancer, and compounds that can modulate these processes are of significant interest for oncology research. Detailed studies specifically outlining the impact of this compound on the growth and differentiation of specific cell types are not yet available.

In Vitro Anti-proliferative and Cytotoxic Mechanisms

This compound has been isolated from the roots of plants from the Euphorbia genus and has been identified as one of several toxic diterpenoids from this source. chemfaces.com Its cytotoxic potential has been evaluated against a limited number of cancer cell lines.

Induction of Apoptosis in Cancer Cell Lines (e.g., HCT116, HepG2, MDA-MB-231, ANA-1, B16, Jurkat)

The cytotoxic activity of this compound has been assessed against several cancer cell lines. In a study evaluating various diterpenoids from Euphorbia ebracteolata, the cytotoxic activities of the isolated compounds were tested against ANA-1 (murine macrophage-like), B16 (murine melanoma), and Jurkat (human T-cell leukemia) tumor cells. hkust.edu.hknih.gov While some compounds from the extract showed significant activity, this compound was found to be only slightly active against ANA-1 cells, with a reported IC50 value of 2.88 x 10⁻¹ microM. hkust.edu.hknih.gov The study did not report specific IC50 values for this compound against B16 and Jurkat cells. hkust.edu.hknih.gov

Another study investigating compounds from Euphorbia stracheyi evaluated the cytotoxic activities of ent-16S,17-dihydroxy-kaurane-3-one (an alternative name for the compound) against five human cancer cell lines: A-549 (lung carcinoma), SMMC-7721 (hepatoma), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma). nih.gov However, the specific results for this compound were not detailed in the abstract of the publication. nih.gov

Detailed mechanistic studies confirming the induction of apoptosis as the mode of cell death in HCT116, HepG2, and MDA-MB-231 cell lines following treatment with this compound are not available in the reviewed literature.

Interactive Table: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Source
ANA-1Murine Macrophage-like0.288 hkust.edu.hknih.gov
B16Murine MelanomaData not available hkust.edu.hknih.gov
JurkatHuman T-cell LeukemiaData not available hkust.edu.hknih.gov
A-549Human Lung CarcinomaData not available nih.gov
SMMC-7721Human HepatomaData not available nih.gov
HL-60Human Promyelocytic LeukemiaData not available nih.gov
MCF-7Human Breast AdenocarcinomaData not available nih.gov
SW-480Human Colon AdenocarcinomaData not available nih.gov
HCT116Human Colon CarcinomaData not available
HepG2Human Liver CarcinomaData not available
MDA-MB-231Human Breast AdenocarcinomaData not available

Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase)

There is currently no available research data detailing the effects of this compound on the cell cycle of cancer cells. Therefore, its potential to induce cell cycle arrest, specifically in the G0/G1 phase, remains uninvestigated.

Inhibition of Colony Formation

Scientific literature providing evidence for the inhibition of colony formation in cancer cells by this compound is not currently available. Such studies are crucial for understanding the long-term anti-proliferative effects of a compound.

In Vitro Antimicrobial Research

While this compound has been identified as a component of plant extracts with traditional antimicrobial uses, detailed mechanistic studies on its specific antimicrobial activities are not extensively documented in publicly available research. The following sections outline the current understanding based on research into related compounds and general knowledge of kaurane (B74193) diterpenoids.

Mechanisms of Action against Bacterial Strains

Specific studies detailing the mechanisms of action of this compound against bacterial strains such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Vancomycin-resistant Enterococcus (VRE) are limited. Research on other kaurane diterpenoids suggests that their antimicrobial properties may stem from their ability to interfere with bacterial cellular processes. However, without direct studies on this compound, these mechanisms remain speculative for this specific compound.

Studies on Microbial Membrane Integrity Disruption

There is a lack of specific research investigating the direct effects of this compound on the integrity of microbial membranes. The lipophilic nature of diterpenoids could theoretically facilitate their interaction with and disruption of the bacterial cell membrane's lipid bilayer, leading to leakage of cellular contents and ultimately cell death. However, empirical evidence from studies focused on this particular compound is not currently available to substantiate this hypothesis.

Synergistic Effects with Conventional Antimicrobials

Investigations into the synergistic effects of this compound with conventional antimicrobial drugs are not found in the reviewed scientific literature. Such studies are crucial for understanding if this compound could enhance the efficacy of existing antibiotics, potentially helping to combat antimicrobial resistance. The potential for synergy exists, as has been observed with other plant-derived compounds, but dedicated research is required to confirm this for this compound.

Other Investigated In Vitro Bioactivities

Beyond its potential antimicrobial properties, related kaurane diterpenoids have been investigated for other in vitro bioactivities, suggesting potential avenues of research for this compound.

Anti-inflammatory Research

Research on related kaurane diterpenoids, such as siegeskaurolic acid, has demonstrated anti-inflammatory effects. nih.gov These effects are attributed to the inhibition of key inflammatory mediators. For instance, studies have shown that certain kaurane diterpenoids can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov Furthermore, the mechanism often involves the inactivation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. nih.gov While these findings are promising, direct evidence for the anti-inflammatory mechanism of this compound is still needed.

A study on adenostemmoic acid B, another ent-kaurane diterpenoid, showed it could reduce the secretion of tumor necrosis factor (TNF) and NO production while increasing the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated murine macrophages. mdpi.comnih.gov

Immunomodulatory Activity

Structure Activity Relationship Sar Studies of Ent 3 Oxokaurane 16,17 Diol and Analogs

Impact of the C-3 Ketone on Biological Activity

The presence and position of oxygen-containing functional groups, such as ketones, on the kaurane (B74193) framework are critical determinants of biological activity. The carbonyl group at the C-3 position, in particular, has been a subject of investigation in SAR studies.

The location of a carbonyl group at C-3 is considered favorable from a biogenetic perspective, potentially arising from the catalyzed cyclization of an epoxy-geranyl geranyl pyrophosphate precursor. cdnsciencepub.com The influence of this C-3 ketone on cytotoxicity has been explored through comparative studies. For instance, a study investigating a series of ent-kaurane diterpenoids from Euphorbia stracheyi evaluated the cytotoxic effects of these compounds on five human cancer cell lines. researchgate.net Within this study, the compound ent-Kaurane-16β,17,19-triol-3-one, which possesses a C-3 ketone, was found to be inactive against all tested cell lines at the highest concentration of 40 μM. researchgate.net This lack of activity was also observed for its analogue ent-Kaurane-3α,16β,17-triol, suggesting that for this particular set of substitutions, the presence of a ketone versus a hydroxyl group at C-3 did not confer cytotoxic properties. researchgate.net

Influence of C-16 and C-17 Hydroxyl Stereochemistry on Bioactivity

The stereochemical arrangement of substituents on the D-ring of the kaurane skeleton, particularly the hydroxyl groups at C-16 and C-17, plays a pivotal role in defining the molecule's interaction with biological targets. The orientation of these groups (α or β) can dramatically alter the compound's bioactivity.

The assignment of stereochemistry at C-16 is often determined by analyzing NMR spectral data, where the chemical shifts of the C-17 protons and carbon are sensitive to the configuration of the adjacent hydroxyl group. cdnsciencepub.com For example, in a 16α-hydroxy ent-kaurane, the C-17 methylene (B1212753) protons and carbon appear at a higher and lower field, respectively, compared to the 16β epimer. cdnsciencepub.com This structural nuance is critical, as different stereoisomers are found in nature and exhibit distinct biological profiles.

Effects of Glycosylation on Bioactivity and Molecular Interactions

Glycosylation, the enzymatic process of attaching carbohydrate moieties to a molecule, is a key strategy employed in nature and in the laboratory to modify the properties of natural products like kaurane diterpenoids. This modification can significantly impact a compound's water solubility, stability, and biological activity. nih.govnih.gov

The addition of sugar units to the kaurane skeleton can lead to varied outcomes. In some cases, glycosylation can diminish or abolish the bioactivity of the parent aglycone. For example, three new mascarosides (kaurane glycosides) isolated from Arabica beans showed no antitumor activity, in contrast to related non-glycosylated compounds. mdpi.com

Conversely, glycosylation can also enhance biological activity and selectivity. A study focused on synthesizing glycosylated derivatives of ent-kaurene (B36324) aimed to discover more active and water-soluble anticancer agents. nih.gov By attaching sugar moieties to the 4-carboxyl group, researchers produced novel compounds with potent cytotoxic effects against several human cancer cell lines. nih.gov Notably, one derivative, compound 1b , demonstrated greater efficacy than the standard chemotherapy drug adriamycin against five different cancer cell lines. nih.gov Another derivative, 3c , exhibited exceptionally potent and selective cytotoxicity against the HepG2 liver cancer cell line, with an IC₅₀ value of just 0.01 μmol·L⁻¹. nih.gov These findings underscore that glycosylation is a powerful tool for generating novel kaurane derivatives with potentially superior therapeutic profiles. nih.gov

Table 1: Cytotoxic Activity of Glycosylated ent-Kaurane Derivatives

Data sourced from Zou et al., 2013. nih.gov N/A indicates data not available in the source.

Comparative Analysis with Related Diterpenoids (e.g., ent-kaurane-3,16,17-triol, Nor-Kaurane Derivatives)

To fully understand the SAR of ent-3-Oxokaurane-16,17-diol, it is useful to compare its activity with structurally related compounds, such as those where the C-3 ketone is replaced by a hydroxyl group (ent-kaurane-3,16,17-triol) or where the kaurane skeleton itself is modified (nor-kaurane derivatives).

As previously mentioned, a direct comparison between ent-Kaurane-16β,17,19-triol-3-one and ent-Kaurane-3α,16β,17-triol showed that neither compound possessed cytotoxic activity against a panel of five human cancer cell lines. researchgate.net This suggests that for this specific substitution pattern, the oxidation state at C-3 (ketone vs. alcohol) does not significantly influence cytotoxicity.

Nor-kaurane derivatives, which have a modified skeleton (e.g., lacking a carbon at position 17), represent another class for comparison. The oxidative rearrangement of ent-17-norkauran-16-one can produce various rearranged derivatives. nih.gov While a direct, side-by-side bioactivity comparison between this compound and a corresponding nor-kaurane derivative is not available in the search results, the structural modification is significant. The absence of the C-17 hydroxymethyl group, a key feature of the diol, would fundamentally alter the molecule's polarity, size, and potential for hydrogen bonding, almost certainly leading to a different biological activity profile.

Table 2: List of Mentioned Compounds

Compound Name
This compound
ent-kaurane-3,16,17-triol
Nor-Kaurane Derivatives
Mascarosides
ent-Kaurane-16β,17,19-triol-3-one
ent-Kaurane-3α,16β,17-triol
16β,17-dihydroxy-ent-kauran-19-oic acid
16α-hydroxy-ent-kauran-19-oic acid
Adriamycin

Future Directions in Ent 3 Oxokaurane 16,17 Diol Research

Advancements in Stereoselective and Efficient Synthetic Methodologies

The complex, tetracyclic structure of ent-kaurane diterpenoids, including ent-3-Oxokaurane-16,17-diol, presents a considerable challenge for chemical synthesis. rsc.org The specific stereochemistry of the molecule, a hallmark of the ent-kaurane series, requires precise control during synthesis to achieve the desired biological activity. nih.gov Future research will prioritize the development of more efficient and stereoselective synthetic routes.

Great efforts have been made in recent years to devise novel strategies for synthesizing the core ent-kaurane skeleton. rsc.org These include innovative approaches to C-C bond formation and cleavage, intramolecular cyclizations, and structural rearrangements. researchgate.net For instance, a unified strategy for the asymmetric divergent synthesis of various diterpenoids has been developed, utilizing late-stage transformations of common synthons with ent-kaurane cores. acs.org A key advancement in this area is the use of regioselective and diastereoselective Fe-mediated hydrogen atom transfer (HAT) for cyclization, which allows for the rapid construction of the complex polycyclic system. acs.org

Future methodologies will likely build upon these foundations, aiming to:

Enhance Stereocontrol: Develop new catalysts and reaction conditions that provide even greater control over the formation of chiral centers, ensuring the exclusive production of the biologically active enantiomer.

Increase Versatility: Design synthetic pathways that are not only efficient for producing this compound but can also be easily adapted to create a library of analogues for structure-activity relationship (SAR) studies. This involves the late-stage functionalization of the kaurane (B74193) skeleton, allowing for the introduction of various chemical groups to probe biological activity. researchgate.net

Engineering Microbial Platforms for Enhanced and Sustainable Biosynthesis

Given the challenges and costs associated with complex chemical synthesis, microbial biosynthesis presents a highly attractive and sustainable alternative for the production of ent-kaurane diterpenoids. nih.gov The natural biosynthesis of these compounds begins with the precursor geranylgeranyl pyrophosphate (GGPP), which is cyclized to form the parent skeleton, ent-kaurene (B36324). frontiersin.org

Significant progress has been made in engineering microbial hosts like Escherichia coli to produce diterpene scaffolds. nih.gov Researchers have successfully constructed artificial pathways in E. coli to produce high titers of ent-kaurene. nih.gov The future of this compound production lies in expanding these platforms through metabolic engineering and synthetic biology.

Key future developments will include:

Pathway Optimization: Fine-tuning the expression of genes in the engineered metabolic pathway, such as the mevalonate (B85504) (MVA) pathway, to increase the flux towards GGPP production and minimize the formation of competing byproducts. nih.gov

Enzyme Discovery and Engineering: Identifying and incorporating the specific enzymes, particularly cytochrome P450 monooxygenases, that are responsible for the oxidative decorations of the ent-kaurene skeleton to yield this compound. researchgate.net This may involve discovering novel enzymes from the source organisms (e.g., Euphorbia species) or engineering existing enzymes for improved activity and specificity. medchemexpress.com

The successful implementation of these strategies could provide a consistent and scalable supply of this compound, overcoming a major bottleneck for its advanced preclinical and potential clinical development.

Deeper Elucidation of Molecular Targets and Pathway Modulation

While the broader class of ent-kaurane diterpenoids is known to possess a range of biological activities, including anticancer and anti-inflammatory effects, the specific molecular targets of this compound remain largely uncharacterized. biosynth.comnih.gov General studies on ent-kauranes have shown they can modulate key signaling pathways involved in apoptosis, cell cycle arrest, autophagy, and metastasis. nih.govmdpi.com

Future research must move from these general observations to a precise, mechanistic understanding of how this compound functions at the molecular level. This will involve a multi-pronged approach:

Target Identification: Employing modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and thermal shift assays, to identify the direct binding proteins of this compound within the cell.

Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to map the global changes in cellular pathways following treatment with the compound. This will help to connect the direct binding events to downstream functional outcomes.

Validation of Key Targets: Confirming the role of identified targets in mediating the compound's effects through genetic techniques like siRNA or CRISPR/Cas9-mediated knockout, and observing whether the removal of a specific target protein abolishes the cellular response to this compound.

A detailed understanding of its molecular targets is critical for predicting its therapeutic efficacy and potential side effects, and for identifying patient populations that are most likely to respond to treatment.

Exploration of New Pharmacological Research Avenues and Structure-Based Drug Design

The known bioactivities of related ent-kaurane diterpenoids suggest that this compound could be a valuable lead compound for drug discovery. nih.govnih.gov In silico analyses of large datasets of ent-kaurane diterpenoids have predicted a wide range of pharmacological activities, including anticancer, immunosuppressant, chemoprotective, and anti-inflammatory properties. nih.govresearchgate.net

The next phase of research will focus on two interconnected areas:

Systematic Pharmacological Profiling: Moving beyond initial predictions to conduct comprehensive experimental validation of the bioactivities of this compound. This will involve screening the compound against a wide panel of cancer cell lines, immune cells, and other relevant biological systems to discover its most promising therapeutic applications.

Structure-Based Drug Design: Using the three-dimensional structure of this compound as a scaffold for medicinal chemistry efforts. youtube.com Once its molecular targets are identified (as described in 8.3), computational methods like molecular docking and pharmacophore modeling can be used to understand the key interactions between the compound and its binding site. researchgate.net This knowledge will guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. youtube.com The goal is to optimize the natural product's structure to enhance its drug-like characteristics while minimizing potential liabilities.

This integrated approach, combining broad pharmacological screening with rational, structure-based design, holds the potential to translate the initial promise of this compound into novel therapeutic agents.

Q & A

Q. What methodologies are employed to isolate ent-3-Oxokaurane-16,17-diol from natural sources?

The compound is typically isolated from Euphorbia species using sequential extraction and chromatographic techniques. After plant material extraction with solvents like methanol or ethanol, fractionation via column chromatography (e.g., silica gel, HPLC) separates diterpenoids. Structural confirmation relies on spectroscopic methods, including 1H^1H-NMR, 13C^{13}C-NMR, and optical rotation measurements to distinguish stereoisomers .

Q. How is the structural identity of this compound validated?

Researchers compare experimental NMR data with literature values for diterpenoid skeletons. For example, 1H^1H-NMR signals for the kaurane backbone (e.g., methyl groups at δ 0.8–1.2 ppm) and hydroxyl protons (δ 3.0–5.0 ppm) are critical. Optical rotation measurements further confirm stereochemistry, as seen in studies on Euphorbia sikkimensis .

Q. What are the primary challenges in characterizing diterpenoid mixtures containing this compound?

Co-elution of structurally similar diterpenoids (e.g., ent-kaurane vs. ent-atisane derivatives) complicates isolation. Advanced separation techniques, such as reverse-phase HPLC with UV/ELSD detection, paired with tandem mass spectrometry (LC-MS/MS), enhance resolution and purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for diterpenoid stereoisomers like this compound?

Discrepancies arise from subtle differences in diastereomeric configurations (e.g., 16α vs. 16β hydroxyl groups). Strategies include:

  • Comparative analysis : Cross-referencing JJ-coupling constants and NOESY correlations with published data .
  • X-ray crystallography : Definitive stereochemical assignment via single-crystal diffraction .
  • Computational modeling : DFT calculations to predict NMR chemical shifts for candidate structures .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

Target-specific assays (e.g., PPARγ agonism) require:

  • Dose-response curves : Testing compound concentrations (1–100 μM) in cell-based reporter assays .
  • Control compounds : Rosiglitazone as a positive control for PPARγ activation.
  • Toxicity screening : Parallel cytotoxicity assays (e.g., MTT) to distinguish bioactivity from nonspecific effects, critical given its reported toxicity in Euphorbia species .

Q. How can researchers address the instability of this compound during storage or handling?

  • Lyophilization : Store purified compounds in lyophilized form at -80°C to prevent hydroxyl group oxidation.
  • Inert atmosphere : Use argon or nitrogen during solvent evaporation to minimize degradation.
  • Stability assays : Periodic HPLC analysis to monitor purity over time .

Q. What strategies mitigate challenges in synthesizing this compound derivatives for structure-activity studies?

  • Semi-synthesis : Modify natural isolates via selective oxidation or acetylation of hydroxyl groups.
  • Biocatalysis : Enzymatic hydroxylation/oxidation to generate analogs with regioselectivity .
  • Metabolic profiling : LC-HRMS to track derivative formation and byproducts .

Data Contradiction and Reproducibility

Q. How should researchers address variability in bioactivity data across studies involving this compound?

  • Standardized protocols : Adopt uniform assay conditions (e.g., cell lines, serum concentration).
  • Batch-to-batch validation : Ensure compound purity via NMR and HPLC for each experimental replicate.
  • Meta-analysis : Compare results with prior studies on related diterpenoids (e.g., ent-kaurane vs. ent-atisane derivatives) to identify structure-activity trends .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50} values.
  • Error propagation : Report confidence intervals for replicate experiments (n ≥ 3).
  • Multivariate analysis : PCA or clustering to identify outliers in high-throughput datasets .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound given its reported toxicity?

  • PPE : Use gloves, lab coats, and fume hoods during extraction and synthesis.
  • Waste disposal : Neutralize acidic/basic waste streams before disposal.
  • Institutional review : Submit toxicity data to biosafety committees for risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.